molecular formula C13H6N6O8 B4290934 1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole

1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole

Cat. No. B4290934
M. Wt: 374.22 g/mol
InChI Key: URDVCOUTNQZQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole, commonly known as DNP, is a chemical compound that has been used in scientific research for over a century. DNP is a yellow crystalline powder that is highly explosive and toxic when ingested or inhaled. The compound has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

DNP acts as an uncoupling agent, which means it disrupts the normal coupling of oxidative phosphorylation and ATP synthesis in mitochondria. This leads to an increase in the metabolic rate and a decrease in the efficiency of energy production, resulting in a loss of energy as heat. DNP has been shown to increase energy expenditure and promote weight loss in animal studies.
Biochemical and Physiological Effects:
DNP has been shown to have various biochemical and physiological effects, including increasing metabolic rate, promoting weight loss, and reducing insulin resistance. However, DNP can also have toxic effects on the body, including hyperthermia, tachycardia, and respiratory distress. Ingestion or inhalation of DNP can be fatal.

Advantages and Limitations for Lab Experiments

DNP has been used in various lab experiments to study the effects of uncoupling agents on mitochondrial function and energy metabolism. The compound has been shown to be a useful tool in studying the mechanism of action of various enzymes and proteins. However, the toxic effects of DNP limit its use in lab experiments, and caution should be taken when handling the compound.

Future Directions

There are many future directions for research involving DNP, including the development of safer uncoupling agents for the treatment of obesity and metabolic disorders. Further research is needed to better understand the mechanism of action of DNP and its effects on energy metabolism. Additionally, studies are needed to determine the long-term effects of DNP on the body and the potential for toxicity.

Scientific Research Applications

DNP has been used in scientific research to study the mechanism of action of various enzymes and proteins. The compound has been shown to inhibit the activity of mitochondrial ATP synthase, which is involved in the production of ATP in the body. DNP has also been used to study the effects of uncoupling agents on mitochondrial respiration and energy metabolism.

properties

IUPAC Name

1-(2,4-dinitrophenyl)-4,6-dinitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N6O8/c20-16(21)7-1-2-10(13(3-7)19(26)27)15-11-4-8(17(22)23)5-12(18(24)25)9(11)6-14-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDVCOUTNQZQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole
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1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole
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1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole
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1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole
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1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole
Reactant of Route 6
1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole

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